6-Bromo-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential applications as an intermediate in drug synthesis, particularly in the development of kinase inhibitors. This compound is classified under pyrazolo[1,5-a]pyridine derivatives, which are known for their biological activity, including anticancer properties.
The compound is primarily synthesized for use in research and development settings, particularly within the pharmaceutical industry. It serves as an important intermediate in the synthesis of various therapeutic agents, including those targeting specific kinases involved in cancer progression.
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine falls under the category of organic compounds with a specific focus on heterocycles. Its classification is significant due to its structural characteristics that influence its reactivity and biological interactions.
The synthesis of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine typically involves several steps and reagents. One common method includes the reaction of 3-bromo-5-methoxypyridinamine with 2-chloropropene cyanide in the presence of potassium carbonate and a catalyst such as diazabicyclo[2.2.1]heptane.
The molecular formula of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine is with a molecular weight of approximately 252.07 g/mol.
This structure features a bromine atom at the sixth position and a methoxy group at the fourth position of the pyrazole ring, contributing to its unique chemical properties and biological activity .
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine can undergo various chemical transformations:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or to synthesize more complex derivatives .
The primary mechanism of action for 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine involves its role as an inhibitor of PDK1 (3-phosphoinositide-dependent protein kinase 1), which plays a significant role in cell proliferation and survival pathways.
Research indicates that compounds targeting PDK1 exhibit potential anticancer effects by modulating critical signaling pathways involved in tumor growth .
These properties are essential for practical applications in laboratory settings and pharmaceutical formulations .
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine has diverse applications in scientific research:
The compound 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine (CAS: 1207557-36-5) belongs to a class of fused bicyclic heterocycles characterized by a five-membered pyrazole ring annulated with a six-membered pyridine ring. Its systematic IUPAC name, 6-bromopyrazolo[1,5-a]pyridin-4-yl methyl ether, reflects the precise positioning of substituents: a bromine atom at the 6-position and a methoxy group (–OCH₃) at the 4-position of the pyridine ring [1] [7] [8]. The numbering scheme prioritizes the pyrazole nitrogen (position 1) adjacent to the fusion bond, followed by the pyridine nitrogen (position 5). This nomenclature adheres to Rule B.1 in Nomenclature of Fused Heterocycles (IUPAC Blue Book), ensuring unambiguous identification among positional isomers like 4-bromo-6-methoxypyrazolo[1,5-a]pyridine (CAS: 1207839-86-8) [9].
Table 1: Identifier Summary
Identifier Type | Value |
---|---|
IUPAC Name | 6-bromopyrazolo[1,5-a]pyridin-4-yl methyl ether |
CAS Registry | 1207557-36-5 |
Molecular Formula | C₈H₇BrN₂O |
InChI | 1S/C8H7BrN2O/c1-12-8-4-6(9)5-11-7(8)2-3-10-11/h2-5H,1H3 |
InChI Key | ARTWAYAZELEWIT-UHFFFAOYSA-N |
SMILES | COC1=CC(Br)=CN2C1=CC=N2 |
While single-crystal X-ray diffraction (SC-XRD) data for this specific compound is absent in the surveyed literature, its density (1.6±0.1 g/cm³) and calculated refractive index (1.646) suggest a tightly packed crystalline lattice typical of planar heteroaromatics [7]. The molecular geometry is inferred to exhibit near-planarity between the pyrazole and pyridine rings due to π-conjugation, with minor deviations induced by steric interactions between the bromine and methoxy substituents. The methoxy group adopts a coplanar conformation with the pyridine ring to maximize resonance, evidenced by bond length alternation in computational models. This planarity facilitates π-stacking in the solid state, contributing to its stability as a solid under ambient storage conditions [1] [10].
Table 2: Solid-State Properties
Property | Value |
---|---|
Density | 1.6 ± 0.1 g/cm³ |
Refractive Index | 1.646 |
Storage Conditions | Sealed, dry, room temperature |
Physical Form | Light brown solid |
Purity (HPLC) | 98.15% |
Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy:Strong bands at ~1220 cm⁻¹ (C–O stretch of methoxy) and ~1560–1600 cm⁻¹ (C=C/C=N ring vibrations). The absence of N–H stretches above 3000 cm⁻¹ confirms the absence of tautomeric forms [5] [10].
Mass Spectrometry (MS):Electron ionization (EI-MS) shows a molecular ion cluster at m/z 226/228 ([M]⁺, ¹⁹Br/⁸¹Br isotopic pattern), with major fragments arising from loss of •CH₃ (m/z 211) or Br• (m/z 147) [6] [8].
Table 3: Key Spectroscopic Signatures
Technique | Key Assignments |
---|---|
¹H NMR | δ 3.90 (s, 3H, OCH₃), 6.85 (dd, 1H, H3), 7.20 (d, 1H, H7), 7.95 (d, 1H, H5), 8.00 (s, 1H, H2) |
¹³C NMR | δ 56.2 (OCH₃), 98.5 (C7), 108.9 (C3), 115.2 (C6), 144.8 (C2), 150.1 (C5), 160.5 (C4) |
IR (cm⁻¹) | 1225 (C–O), 1580 (C=N), 1480 (C=C), 830 (C–Br) |
MS (m/z) | 228 [M⁺+2, ⁸¹Br], 226 [M⁺, ⁷⁹Br], 211 [M–CH₃], 147 [M–Br] |
The molecular geometry of 6-bromo-4-methoxypyrazolo[1,5-a]pyridine differs significantly from its structural analogs:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7